molecular formula C8H4BrF3O3 B1273060 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde CAS No. 497959-32-7

5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde

Cat. No.: B1273060
CAS No.: 497959-32-7
M. Wt: 285.01 g/mol
InChI Key: FXZUAQHXJOLEJG-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde: is an organic compound with the molecular formula C8H4BrF3O3 It is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde typically involves the following steps:

    Hydroxylation: The addition of a hydroxyl group to the benzaldehyde ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzoic acid.

    Reduction: Formation of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in drug discovery and development.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The presence of the bromine, hydroxyl, and trifluoromethoxy groups allows it to participate in various chemical reactions, potentially affecting biological pathways and molecular interactions.

Comparison with Similar Compounds

  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
  • 5-Bromo-2-hydroxy-3-(difluoromethoxy)benzaldehyde
  • 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde

Uniqueness:

  • The trifluoromethoxy group in 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde imparts unique electronic and steric properties, making it distinct from other similar compounds.
  • Its specific combination of functional groups allows for unique reactivity and potential applications in various fields.

Biological Activity

5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde (CAS No. 497959-32-7) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H4BrF3O3. Its structure features a bromine atom, a hydroxyl group, and a trifluoromethoxy group, which contribute to its unique chemical reactivity and biological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The trifluoromethoxy group enhances the compound's ability to inhibit specific enzymes, potentially affecting metabolic pathways related to drug metabolism and detoxification .
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways associated with neurotransmission and cellular signaling .

Biological Activities

Research indicates several notable biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anticancer Potential : Some studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of key signaling pathways .
  • Neuroprotective Effects : There is evidence that this compound may offer neuroprotective benefits, potentially through its ability to modulate neurotransmitter systems .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in various cancer cell lines
NeuroprotectiveModulates neurotransmitter activity

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutics. Mechanistic studies revealed that the compound activated caspase pathways, leading to programmed cell death in treated cells .

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating promising potential as an antimicrobial agent. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis due to the compound's structural characteristics.

Properties

IUPAC Name

5-bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O3/c9-5-1-4(3-13)7(14)6(2-5)15-8(10,11)12/h1-3,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZUAQHXJOLEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381363
Record name 5-bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497959-32-7
Record name 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497959-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 497959-32-7
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Synthesis routes and methods

Procedure details

2-hydroxy-3-trifluoromethoxybenzaldehyde (10.38 g) was dissolved in dichloromethane (100 mL), and N-bromosuccinimide (9.41 g) was added to the solution, and then the mixture was stirred at room temperature for 30 minutes. The solvent was distilled off under reduced pressure and water was added, and then the mixture was extracted with ethyl acetate. The organic layer was washed with 1N hydrochloric acid, 10% sodium thiosulfate and saturated brine, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain the title compound (14.27 g) as a brown solid.
Quantity
10.38 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.41 g
Type
reactant
Reaction Step Two

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